Margolonone

Dengue Virus Molecular Docking Antiviral

Researchers investigating podocarpane SAR often lack a defined reference standard bearing carbon substituents at both C-12 and C-13. Margolonone resolves this gap. • First podocarpane diterpenoid with dual C-12/C-13 carbon substituents-definitive SAR benchmarking reference. • Rapid dissociation from dengue NS3 protease (40 ns) vs. stable isomargolonone binding-critical SKR control compound. • Broad-spectrum antibacterial activity; zero Lipinski violations for computational screening validation. Sourced via BenchChem with verified identity and global fulfillment.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 120092-49-1
Cat. No. B15420102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMargolonone
CAS120092-49-1
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)O)C(=O)CC3C2(CCC(=O)C3(C)C)C
InChIInChI=1S/C19H22O4/c1-10-7-13-12(8-11(10)17(22)23)14(20)9-15-18(2,3)16(21)5-6-19(13,15)4/h7-8,15H,5-6,9H2,1-4H3,(H,22,23)/t15-,19+/m0/s1
InChIKeyNWRPENOOCXAGDV-HNAYVOBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Margolonone: Podocarpane Diterpenoid Sourcing Guide


Margolonone (CAS 120092-49-1) is a podocarpane-type diterpenoid first isolated from the stem bark of Azadirachta indica (neem) [1]. Characterized by the molecular formula C₁₉H₂₂O₄ and a molecular weight of 314.38 g/mol , its structure is defined as (4bS,8aR)-3,4b,8,8-tetramethyl-7,10-dioxo-5,6,8a,9-tetrahydrophenanthrene-2-carboxylic acid [1]. Belonging to the broader class of labdane-related diterpenoids , margolonone is distinguished by carbon substituents at both the C-12 and C-13 positions of the podocarpane skeleton, a feature that sets it apart from many other diterpenoids in its class [1].

Why Margolonone Cannot Be Replaced


Margolonone's unique substitution pattern on the podocarpane skeleton leads to functional outcomes that are not interchangeable with its closest analogs. The position of the carboxylic acid group—at the 2-position for margolonone versus the 3-position for isomargolonone—results in distinct binding kinetics and stability with biological targets, as demonstrated by molecular dynamics simulations where margolonone dissociated from the dengue NS3 protease binding pocket after 40 ns, while isomargolonone remained stably bound [1]. This is a clear example of how a subtle structural change can lead to a significant functional difference. Generic labdane diterpenoids, such as manool or sclareol, lack the specific podocarpane scaffold and the C-12/C-13 carbon substituents that define margolonone [2], precluding their use as direct substitutes in studies focused on this specific chemotype's antibacterial or antiviral mechanisms.

Margolonone vs. Isomargolonone: Bioactivity


Molecular Docking: Dengue NS3 Protease Affinity

In a direct head-to-head molecular docking study, margolonone demonstrated a binding affinity of -6.9 kcal/mol against the dengue virus NS3 protease [1]. This was slightly higher than the -6.8 kcal/mol affinity observed for its close analog, isomargolonone [1]. Both compounds interacted with the catalytic triad (His51) of the enzyme [1].

Dengue Virus Molecular Docking Antiviral NS3 Protease

Binding Stability: Residence Time vs. Isomargolonone

A direct comparison of molecular dynamics (MD) simulations revealed a stark contrast in binding stability. While isomargolonone remained stably bound to the NS3 protease throughout the 100 ns simulation, margolonone dissociated from the binding pocket after 40 ns [1]. This was reflected in ligand RMSD analysis, which showed tight binding for isomargolonone but loose binding and eventual unbinding for margolonone [1].

Molecular Dynamics Binding Kinetics NS3 Protease Stability

Antibacterial Activity: Class-Level Evidence

Margolonone has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative organisms [1]. For class-level context, other podocarpane diterpenoids have shown varying potencies. For instance, the synthetic podocarpane derivative 3.204 exhibited an IC₅₀ of 6.6 μM against Plasmodium falciparum [2], while the natural podocarpane zenkequinone B showed an MIC of 9.50 μg/mL against Pseudomonas aeruginosa [3]. Direct quantitative MIC/IC₅₀ values for margolonone against specific bacterial strains have not been identified in the public domain as of this guide's compilation.

Antibacterial Podocarpane Natural Product Diterpenoid

Drug-Likeness: Lipinski's Rule Profile

Both margolonone and isomargolonone demonstrate favorable drug-likeness properties, each showing zero violations of Lipinski's Rule of Five [1]. The compounds have a molecular weight of 314.38 g/mol, a calculated LogP (XlogP3) of 2.9 [2], and a topological polar surface area (TPSA) of 71.4 Ų [2]. These properties suggest good oral bioavailability potential, a common baseline for natural products in this class.

ADME Drug-Likeness Lipinski's Rule Physicochemical Properties

Structural Uniqueness: Dual C-12/C-13 Substitution

Margolonone, along with margolone and isomargolonone, represents the first isolation of podocarpane diterpenoids bearing carbon substituents at both the C-12 and C-13 positions [1]. This contrasts with most other podocarpane diterpenoids, which typically lack this specific dual substitution pattern . The exact mass of margolonone is 314.15180918 Da [2].

Phytochemistry Natural Product Podocarpane Chemotaxonomy

Margolonone: Research Procurement Scenarios


Regioisomer-Specific Binding Kinetics

Margolonone is the optimal compound for researchers investigating how the position of a carboxylic acid group on the podocarpane scaffold (2-position vs. 3-position) dictates binding residence time. Its rapid dissociation (40 ns) from the dengue NS3 protease, compared to the stable binding of isomargolonone [1], makes it an essential tool for exploring structure-kinetic relationships (SKR) and understanding why a subtle change in functional group placement leads to a dramatic difference in target engagement. Procurement is essential for studies where a short-residence-time control is needed.

SAR of Dual C-12/C-13 Substitution

As the first podocarpane diterpenoid discovered with carbon substituents at both the C-12 and C-13 positions [1], margolonone is the definitive reference standard for any structure-activity relationship (SAR) study examining how this unique substitution pattern influences antibacterial or other biological activities. Its procurement is necessary to compare against other podocarpane diterpenoids (e.g., those with only a C-12 or C-13 substituent) to deconvolute the contribution of this specific structural motif.

Antimicrobial Reference for Neem Diterpenoids

For research programs focused on the antimicrobial potential of Azadirachta indica secondary metabolites, margolonone serves as a crucial reference compound. Its demonstrated broad-spectrum antibacterial activity [1] and favorable drug-likeness profile [2] make it a valuable positive control or comparator when evaluating the activity of newly isolated neem compounds or semi-synthetic derivatives. It is particularly useful for studies aimed at differentiating the activity of the margolone/margolonone/isomargolonone trio.

In Silico Screening with Podocarpane Scaffolds

Margolonone's physicochemical properties (MW: 314.38 g/mol, XlogP3: 2.9, TPSA: 71.4 Ų) [1] make it a suitable query molecule or control compound for in silico screening campaigns. Its zero Lipinski violations [2] and unique podocarpane scaffold provide a favorable starting point for computational chemists performing virtual screening, pharmacophore modeling, or docking studies against a variety of targets. Procurement is key for validating computational predictions with a physical sample.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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